molecular formula C18H24O4 B032476 (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 145667-75-0

(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B032476
CAS RN: 145667-75-0
M. Wt: 304.4 g/mol
InChI Key: CQVHXVLSHMRWEC-UTSKFRMZSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It has been used as a reagent in the preparation of 15-Fluoro prostaglandin FP agonists . These agonists are a new class of topical ocular hypotensives for the treatment of glaucoma .


Chemical Reactions Analysis

The compound has been used as a reagent in the preparation of 15-Fluoro prostaglandin FP agonists . This suggests that it can participate in chemical reactions to form these agonists. The exact nature of these reactions is not specified in the search results.

Scientific Research Applications

Synthesis of Latanoprost

Latanoprost Lactone Diol is an intermediate in the synthesis of Latanoprost . Latanoprost is a prostaglandin analogue that is used for the treatment of glaucoma . The synthesis of Latanoprost involves the reduction of Latanoprost Lactone Diol with DIBAL followed by a Wittig reaction with commercially available reagents .

Anti-Glaucoma Agent

Latanoprost, synthesized from Latanoprost Lactone Diol, is widely used as an anti-glaucoma agent . It is one of the prostaglandin analogues that continue to hold key positions in the treatment of glaucoma .

Prostaglandin Synthesis

Latanoprost Lactone Diol plays a crucial role in the synthesis of prostaglandins . Prostaglandins are a class of naturally occurring lipid compounds that exhibit versatile biological activities under physiological conditions .

Synthesis of Prostaglandin Analogs

Latanoprost Lactone Diol is also used in the synthesis of prostaglandin analogs . These analogs are promising moieties for the development of new therapeutic agents due to their strong physiological effects .

Research on Inflammatory Response

Prostaglandins, synthesized from Latanoprost Lactone Diol, play a key role in the generation of the inflammatory response and contribute to the development of the cardinal signs of acute inflammation .

Synthesis of Other Prostaglandin Drugs

Latanoprost Lactone Diol is used in the synthesis of other prostaglandin drugs such as Misoprostol and Tafluprost . Misoprostol doses are effective and high enough to reduce gastric acid secretion, while Tafluprost is used as eye drops to control the progression of glaucoma and ocular hypertension .

Mechanism of Action

Target of Action

Latanoprost Lactone Diol, also known as Latanoprost, is a synthetic analog of prostaglandin F2α . Its primary target is the prostaglandin F receptor (FP receptor) located in the ciliary muscle . The FP receptor plays a crucial role in regulating intraocular pressure .

Biochemical Pathways

The activation of the FP receptor by Latanoprost Lactone Diol leads to an increase in the outflow of aqueous humor through the uveoscleral pathway . This pathway is one of the two main routes (the other being the trabecular meshwork) for the drainage of the aqueous humor from the eye. By enhancing the uveoscleral outflow, Latanoprost Lactone Diol effectively reduces intraocular pressure .

Pharmacokinetics

Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . The onset of action is usually within four hours, and the effects last for up to a day . The compound is mainly excreted via the kidney . The ADME properties of Latanoprost Lactone Diol contribute to its bioavailability and its effectiveness as a treatment for conditions like glaucoma .

Result of Action

The molecular and cellular effects of Latanoprost Lactone Diol’s action primarily involve changes in intraocular pressure. By increasing the outflow of aqueous humor, the drug effectively reduces intraocular pressure . This can help prevent damage to the optic nerve and loss of visual field, which are common complications of conditions like glaucoma .

Action Environment

The efficacy and stability of Latanoprost Lactone Diol can be influenced by various environmental factors. For instance, the drug’s IOP-lowering effect can vary depending on the time of administration . Additionally, the drug’s effectiveness can be enhanced when used in combination with other anti-glaucoma medications

properties

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHXVLSHMRWEC-UTSKFRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437648
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

145667-75-0
Record name (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
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(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one

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